T0467

Description

Properties

IUPAC Name |

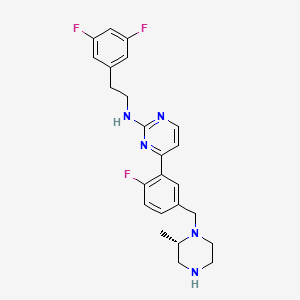

N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5/c1-16-14-28-8-9-32(16)15-18-2-3-22(27)21(12-18)23-5-7-30-24(31-23)29-6-4-17-10-19(25)13-20(26)11-17/h2-3,5,7,10-13,16,28H,4,6,8-9,14-15H2,1H3,(H,29,30,31)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYKYGZGDGZPOK-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: T0467 Mechanism of Action in the PINK1-Parkin Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control, and its dysfunction is strongly linked to the pathogenesis of Parkinson's disease (PD). Therapeutic strategies aimed at enhancing this pathway represent a promising approach for treating PD and other disorders associated with mitochondrial dysfunction. This document provides a detailed technical overview of T0467, a small molecule identified as an activator of the PINK1-Parkin pathway. This compound induces the mitochondrial translocation of Parkin, a key step in the clearance of damaged mitochondria (mitophagy), through a unique mechanism. Unlike canonical inducers which rely on mitochondrial depolarization to cause PINK1 accumulation, this compound promotes Parkin translocation in a PINK1-dependent manner without inducing PINK1 buildup or significantly altering mitochondrial membrane potential at effective concentrations.[1][2][3][4] This guide summarizes the quantitative data on this compound's activity, details key experimental protocols for its characterization, and illustrates its proposed mechanism of action through signaling and workflow diagrams.

Introduction: The PINK1-Parkin Pathway in Mitochondrial Quality Control

Mitochondria are essential organelles that can become a source of cellular stress when damaged. The PINK1-Parkin pathway is a primary mechanism for identifying and eliminating dysfunctional mitochondria. Under basal conditions, the serine/threonine kinase PINK1 is imported into healthy mitochondria and subsequently cleaved and degraded.[5][6] However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), PINK1 import is stalled.[5][6][7] This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[5]

Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin (Ub) molecules on the OMM, as well as the ubiquitin-like (Ubl) domain of the E3 ubiquitin ligase Parkin.[5][8] This dual phosphorylation event activates Parkin, recruiting it from the cytosol to the damaged mitochondrion.[5][8] Once at the mitochondrion, Parkin ubiquitinates numerous OMM proteins, creating a signal that recruits autophagy receptors like OPTN and NDP52.[6][9] These receptors link the ubiquitinated mitochondrion to the nascent autophagosome, leading to its engulfment and degradation in a process known as mitophagy.[6][9][10] Mutations in either PINK1 or Parkin impair this process, leading to the accumulation of damaged mitochondria and are a major cause of autosomal recessive early-onset Parkinson's disease.[5][8]

This compound: A Novel Activator of PINK1-Parkin Signaling

This compound is a small molecule compound identified through high-throughput screening for its ability to enhance PINK1-Parkin signaling.[3] It represents a class of activators that function differently from mitochondrial toxins like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), which induce the pathway by dissipating the mitochondrial membrane potential.

Mechanism of Action

The primary action of this compound is the stimulation of Parkin's translocation to the mitochondria.[1][2][11] Crucially, this effect is entirely dependent on the presence of PINK1; in PINK1-deficient cells, this compound fails to induce Parkin translocation.[3]

A key feature of this compound's mechanism is that it does not cause the accumulation of PINK1 on the mitochondria, nor does it induce a significant reduction in mitochondrial membrane potential at concentrations that are effective for Parkin recruitment.[2][3][4] This suggests that this compound does not act by inducing mitochondrial damage. Instead, it appears to enhance the basal activity of the PINK1-Parkin pathway, possibly by increasing Parkin's sensitivity to low, physiological levels of active PINK1 at the mitochondrial surface or by facilitating the interaction between PINK1 and Parkin.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cellular models. The data highlights its concentration-dependent activity and differential potency across cell types.

Table 1: Summary of In Vitro Activity of this compound

| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|

| HeLa cells stably expressing GFP-Parkin | >12 µM | 3 - 8 hours | Stimulated mitochondrial translocation of GFP-Parkin. | [3] |

| HeLa cells stably expressing GFP-Parkin | 20 µM | 3 hours | ~21% of cells showed GFP-Parkin translocation to mitochondria. | [1][2] |

| iPSC-derived dopaminergic neurons & myoblasts | Low doses (not specified) | Not specified | Activated Parkin mitochondrial translocation without obvious ΔΨm reduction. | [3][4] |

| ΔOTC/HeLa-TetOn cells with YFP-Parkin | Not specified | Not specified | Reduced levels of unfolded mitochondrial protein (ΔOTC). |[3] |

In Vivo Efficacy in a Drosophila Model

The therapeutic potential of this compound was evaluated in vivo using a Drosophila model with reduced PINK1 activity. These models exhibit clear mitochondrial and motor defects, making them suitable for assessing drug efficacy.[3] this compound was shown to mitigate several key pathological phenotypes.

Table 2: Efficacy of this compound in Drosophila PINK1 Model

| Phenotype Assessed | This compound Effect | Key Finding | Reference |

|---|---|---|---|

| Larval Locomotion | Mitigated defects | Improved motor function caused by PINK1 inactivation. | [1][3] |

| Mitochondrial Morphology | Mitigated defects | Reduced mitochondrial aggregation in dopaminergic neurons. | [3] |

| ATP Production | Improved | Rescued the reduction in ATP levels associated with PINK1 inactivation. | [1][3] |

| Mitochondrial Ca2+ Response | Improved | Ameliorated the disturbed mitochondrial Ca2+ response in larval muscles. | [1][3] |

| Toxicity | Low | No obvious toxicity observed at concentrations below 50 µM. |[1][2][3] |

Key Experimental Protocols

Reproducing the characterization of this compound requires specific cellular and biochemical assays. The methodologies for three key experiments are detailed below.

Parkin Mitochondrial Translocation Assay

This imaging-based assay quantifies the recruitment of fluorescently-tagged Parkin from the cytosol to the mitochondria upon treatment with an activator.

Methodology:

-

Cell Culture: HeLa cells stably expressing a fluorescently tagged Parkin (e.g., GFP-Parkin) are seeded onto glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Treatment: Cells are treated with a dose-range of this compound (e.g., 2.5 µM to 20 µM) for a specified time (e.g., 3 hours).[1] A vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP) are included.

-

Staining: During the final 30 minutes of incubation, a mitochondrial dye (e.g., MitoTracker Red CMXRos) is added to visualize the mitochondrial network.

-

Fixation and Mounting: Cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Coverslips are then mounted onto slides with a DAPI-containing mounting medium to stain nuclei.

-

Imaging: Images are acquired using a confocal microscope. Separate channels are used for GFP-Parkin, the mitochondrial marker, and DAPI.

-

Analysis: Cells are visually scored. A cell is considered positive for translocation if the diffuse cytosolic GFP signal condenses into puncta that clearly colocalize with the mitochondrial stain. The percentage of positive cells is calculated for each condition from multiple fields of view.

Unfolded Mitochondrial Protein (ΔOTC) Reduction Assay

This assay measures the clearance of misfolded proteins from the mitochondria, a process dependent on a functional PINK1-Parkin pathway. The model uses the expression of a truncated, misfolding-prone version of ornithine transcarbamoylase (ΔOTC).[3]

Methodology:

-

Cell Line: Utilize a cell line (e.g., HeLa-TetOn) with inducible expression of ΔOTC and stable expression of YFP-Parkin.[3]

-

Induction: Induce the expression of ΔOTC using doxycycline.

-

Treatment: Treat the induced cells with this compound or controls for a defined period (e.g., 24 hours).

-

Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate the mitochondrial fraction from the cytosolic fraction.

-

Western Blotting: Analyze the protein levels of ΔOTC in the mitochondrial fractions by Western blot. Use a mitochondrial loading control (e.g., VDAC1 or COXIV) to normalize the data.

-

Analysis: Quantify the band intensities to determine the relative amount of ΔOTC in the mitochondria. A reduction in the ΔOTC signal in this compound-treated cells compared to the vehicle control indicates enhanced clearance of the unfolded protein via the PINK1-Parkin pathway.

Drosophila Larval Locomotion Assay

This in vivo assay assesses the ability of a compound to rescue motor deficits in a disease model.

Methodology:

-

Fly Stocks and Genetics: Use a UAS/GAL4 system to drive the expression of a PINK1 RNAi construct in a tissue-specific manner (e.g., in muscles using Mef2-GAL4). A control cross expressing a benign RNAi (e.g., LacZ RNAi) is run in parallel.[12]

-

Drug Administration: Prepare standard fly food medium containing either the vehicle (DMSO) or the desired concentration of this compound. Allow flies to lay eggs on this medium, ensuring larvae are exposed to the compound throughout their development.[3]

-

Assay: Collect wandering third-instar larvae. Wash them gently to remove food debris. Place a single larva in the center of an agarose-filled petri dish.

-

Recording: Record the larva's movement for a defined period (e.g., 2 minutes) using an overhead camera connected to a computer.[12]

-

Analysis: Use automated tracking software to trace the path of the larva. Calculate the total path length or average velocity. Compare the results from PINK1 RNAi larvae treated with this compound to those treated with vehicle to determine if the compound mitigates the locomotion defect.[12]

Conclusion and Future Directions

This compound is a valuable pharmacological tool and a promising therapeutic candidate that activates the PINK1-Parkin pathway via a non-canonical mechanism. By promoting Parkin translocation without inducing global mitochondrial stress, it offers a potentially safer and more targeted approach to enhancing mitophagy.[3][4] Its efficacy in mitigating disease-relevant phenotypes in Drosophila further underscores its therapeutic potential.[1][3]

Future research should focus on elucidating the precise molecular target of this compound. Identifying the protein to which this compound binds will be critical for understanding how it enhances PINK1-dependent signaling and will facilitate the structure-based design of more potent and specific analogs for the treatment of Parkinson's disease and other neurodegenerative conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. A Cell-Based High-Throughput Screening Identified Two Compounds that Enhance PINK1-Parkin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding perspectives on the significance of mitophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitophagy in cells with mtDNA mutations: being sick is not enough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitophagy, a Form of Selective Autophagy, Plays an Essential Role in Mitochondrial Dynamics of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Role of T0467 in Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders such as Parkinson's disease. The PINK1-Parkin signaling pathway is a key mechanism governing the removal of damaged mitochondria. This guide provides an in-depth technical overview of T0467, a small molecule identified as an activator of the PINK1-Parkin pathway, and its role in promoting mitophagy.

This compound: A Small Molecule Activator of the PINK1-Parkin Pathway

This compound is a chemical compound that has been shown to activate the translocation of the E3 ubiquitin ligase Parkin to the mitochondria, a crucial step in the initiation of mitophagy.[1] This activation occurs in a manner dependent on the presence of PINK1 (PTEN-induced putative kinase 1).[1] Notably, this compound does not induce the accumulation of PINK1 on the mitochondrial outer membrane, suggesting that it enhances the downstream signaling of the PINK1-Parkin pathway rather than mimicking mitochondrial damage.[1] The potential of this compound as a therapeutic agent for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, is an active area of research.[1]

Mechanism of Action

The PINK1-Parkin pathway is a primary route for the clearance of damaged mitochondria. Under homeostatic conditions, PINK1 is imported into the mitochondria and rapidly degraded. Upon mitochondrial depolarization or damage, PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane. This accumulated PINK1 phosphorylates ubiquitin and Parkin, leading to the recruitment of cytosolic Parkin to the damaged mitochondrion. Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

This compound has been demonstrated to activate Parkin's mitochondrial translocation in a PINK1-dependent manner.[1] This suggests that this compound's mechanism of action is to facilitate one or more steps in the PINK1-Parkin signaling cascade, leading to the efficient recruitment and activation of Parkin at the mitochondria, thereby promoting mitophagy.

Signaling Pathway of this compound in Mitophagy

References

T0467: A Novel PINK1-Parkin Signaling Enhancer for Parkinson's Disease Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a key pathological feature of PD, and the PINK1-Parkin signaling pathway plays a crucial role in maintaining mitochondrial quality control. T0467 is a novel small molecule identified through a high-throughput screening of chemical enhancers of the PINK1-Parkin pathway.[1] Preclinical studies in cell and Drosophila models of PD have demonstrated that this compound activates the mitochondrial translocation of Parkin in a PINK1-dependent manner, mitigates mitochondrial dysfunction, and improves motor deficits.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols, to aid researchers and drug development professionals in evaluating its therapeutic potential for Parkinson's disease.

Mechanism of Action: Enhancing Mitochondrial Quality Control

This compound is a potent activator of the PINK1-Parkin signaling pathway, a critical cellular process for the removal of damaged mitochondria via autophagy (mitophagy).[1] In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it initiates a signaling cascade to recruit and activate the E3 ubiquitin ligase Parkin.[4][5] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for degradation by the cellular autophagy machinery.[4][6]

This compound has been shown to activate Parkin mitochondrial translocation in a PINK1-dependent manner.[3][7] Notably, this activation occurs at low doses that do not induce the accumulation of PINK1, suggesting a mechanism that enhances the downstream signaling cascade without requiring significant mitochondrial stress.[1][2] The precise molecular target and the detailed mechanism by which this compound enhances Parkin activation are still under investigation.

Below is a diagram illustrating the proposed mechanism of action of this compound within the PINK1-Parkin signaling pathway.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in in vitro and in vivo preclinical models of Parkinson's disease. These studies have provided quantitative data on its efficacy in cellular and Drosophila models.

In Vitro Efficacy

The primary in vitro assay used to identify and characterize this compound was a cell-based high-throughput screen measuring the mitochondrial translocation of GFP-tagged Parkin in HeLa cells.

| Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| Parkin Translocation | HeLa/GFP-Parkin | 20 µM this compound for 3 hours | Percentage of cells with mitochondrial Parkin | ~21% | [8] |

| Parkin Translocation | HeLa/GFP-Parkin | 2.5-20 µM this compound | Mitochondrial translocation of GFP-Parkin | Stimulation observed at >12 µM | [8] |

In Vivo Efficacy (Drosophila Model)

This compound has been tested in a Drosophila model of Parkinson's disease where PINK1 expression is knocked down (PINK1 RNAi), leading to mitochondrial dysfunction and motor deficits.

| Model | Parameter | Effect of PINK1 RNAi | Effect of this compound Treatment | Reference |

| Drosophila (PINK1 RNAi) | Larval Locomotion | ~50% reduction in velocity | Significant improvement in locomotion defects | [2][3] |

| Drosophila (PINK1 RNAi) | ATP Production | ~50% reduction | Improved ATP levels | [2][3] |

| Drosophila (PINK1 RNAi) | Mitochondrial Morphology | Aggregated mitochondria | Improved mitochondrial morphology | [2] |

| Drosophila (PINK1 RNAi) | Mitochondrial Ca2+ Response | Disturbed response | Suppressed the altered response | [2] |

Note: To date, there is no publicly available data on the efficacy of this compound in mammalian models of Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Parkin Mitochondrial Translocation Assay

This protocol describes the methodology used to assess the ability of this compound to induce the translocation of Parkin from the cytosol to the mitochondria.

Drosophila Locomotion Assay

This protocol details the assessment of larval locomotion in the PINK1 RNAi Drosophila model.

ATP Measurement in Drosophila

This protocol outlines the procedure for quantifying ATP levels in Drosophila larvae.

Future Directions and Conclusion

This compound represents a promising new therapeutic candidate for Parkinson's disease by targeting the fundamental pathological process of mitochondrial dysfunction. The preclinical data from in vitro and Drosophila models are encouraging, demonstrating its ability to enhance the PINK1-Parkin signaling pathway and rescue disease-related phenotypes.

However, several key questions remain to be addressed to advance this compound towards clinical development:

-

Mammalian Model Efficacy: Evaluation of this compound in well-established rodent and/or non-human primate models of Parkinson's disease is a critical next step to assess its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a mammalian system.

-

Detailed Mechanism of Action: Further studies are needed to elucidate the precise molecular target of this compound and the detailed mechanism by which it enhances Parkin activation.

-

Pharmacokinetic and Safety Profile: Comprehensive studies are required to determine the bioavailability, brain penetration, and potential off-target effects of this compound.

-

Biomarker Development: Identification of pharmacodynamic biomarkers will be crucial for monitoring the engagement of the PINK1-Parkin pathway in future clinical trials.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A Cell-Based High-Throughput Screening Identified Two Compounds that Enhance PINK1-Parkin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of PINK1, ubiquitin and Parkin interactions in mitochondrial quality control and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

Chemical properties and structure of T0467

No public data is available for the chemical identifier "T0467".

Extensive searches of chemical databases and scientific literature did not yield any information corresponding to a compound with the designation this compound. This suggests that "this compound" may be one of the following:

-

An internal or proprietary code: The identifier may be specific to a particular research institution, company, or compound library and not available in the public domain.

-

A typographical error: The identifier may contain a mistake.

-

An obsolete or discontinued identifier: The compound may have been re-designated with a different, more standard identifier.

To proceed with the request for an in-depth technical guide, a more specific and publicly searchable identifier is required. Please provide one of the following:

-

Chemical Abstracts Service (CAS) Registry Number

-

International Union of Pure and Applied Chemistry (IUPAC) name

-

Simplified Molecular-Input Line-Entry System (SMILES) string

-

A common or trade name

-

A publication reference (e.g., journal article or patent) that describes the compound.

Upon receiving a valid identifier, a comprehensive technical guide on the chemical properties, structure, and biological activity of the specified compound will be generated, adhering to all the requirements of the original request, including structured data tables, detailed experimental protocols, and Graphviz visualizations.

T0467: A Novel Modulator of Mitochondrial Quality Control via the PINK1-Parkin Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitochondrial quality control (MQC) is a sophisticated network of cellular processes essential for maintaining cellular health and function. This system surveils and responds to mitochondrial damage through a coordinated interplay of mitochondrial dynamics (fission and fusion), biogenesis, and the selective removal of dysfunctional organelles via a specialized form of autophagy known as mitophagy.[1][2] Dysregulation of MQC is a central pathological feature in a host of human diseases, including neurodegenerative disorders like Parkinson's disease, metabolic diseases, and age-related pathologies.[3]

A key pathway governing the removal of damaged mitochondria is the PINK1-Parkin signaling cascade.[4][5] In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane.[6] This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol. Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for recognition by autophagy receptors and subsequent engulfment by autophagosomes for lysosomal degradation.[7]

The discovery of small molecules that can modulate this pathway holds significant therapeutic promise. This guide focuses on T0467, a recently identified small molecule that enhances PINK1-Parkin signaling.[8] this compound activates the translocation of Parkin to the mitochondria in a PINK1-dependent manner, reduces the load of unfolded mitochondrial proteins, and rescues pathological phenotypes in preclinical models of mitochondrial dysfunction.[9] This document provides a comprehensive overview of the technical data and experimental protocols related to the characterization of this compound's effect on mitochondrial quality control.

Mechanism of Action: this compound-Mediated Enhancement of PINK1-Parkin Signaling

This compound acts as a chemical enhancer of the PINK1-Parkin pathway. Its primary mode of action is the stimulation of Parkin's translocation from the cytosol to the mitochondria, a critical initiation step in mitophagy.[10] Notably, this activation occurs in a PINK1-dependent manner but at concentrations that do not, by themselves, cause a significant reduction in mitochondrial membrane potential or a substantial accumulation of PINK1.[11] This suggests that this compound may lower the threshold for Parkin activation, sensitizing the system to endogenous PINK1 signals on damaged mitochondria. The enhanced signaling cascade leads to a reduction in the levels of unfolded mitochondrial proteins, likely through improved clearance of dysfunctional organelles.

Figure 1. this compound enhances PINK1-Parkin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound on Parkin Translocation

| Cell Line | Assay | Concentration | Result | Citation |

|---|---|---|---|---|

| HeLa/GFP-Parkin | Parkin Translocation | > 12 µM | Sufficient to stimulate translocation | [11] |

| HeLa/GFP-Parkin | Parkin Translocation | 20 µM (3 hr) | ~21% of cells show translocation |[11] |

Table 2: In Vivo Efficacy of this compound in Drosophila PINK1 Model

| Drosophila Model | Parameter Measured | Treatment | Result | Citation |

|---|---|---|---|---|

| Muscle-specific PINK1 knockdown | Larval Locomotion Velocity | This compound | Significant improvement vs. control | [1] |

| Muscle-specific PINK1 knockdown | Whole-body ATP levels | This compound | Significant improvement vs. control | [1] |

| Muscle-specific PINK1 knockdown | Mitochondrial Ca2+ Response | This compound | Improved response |

| PINK1 knockdown | Mitochondrial Morphology | this compound | Mitigated mitochondrial aggregation | |

Table 3: Toxicity Profile of this compound

| Model System | Assay | Concentration | Result | Citation |

|---|

| Drosophila | Toxicity | < 50 µM | No obvious toxicity |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature investigating this compound.

Protocol 1: Parkin Mitochondrial Translocation Assay

This protocol describes an immunofluorescence-based assay to quantify the recruitment of Parkin from the cytosol to mitochondria upon treatment with this compound.

Figure 2. Workflow for Parkin Translocation Assay.

Materials:

-

HeLa cells stably expressing GFP-Parkin

-

DMEM supplemented with 10% FBS and antibiotics

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit anti-TOM20 (mitochondrial marker)

-

Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

-

DAPI-containing mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa/GFP-Parkin cells onto glass coverslips in a 24-well plate and culture overnight to allow for attachment.

-

Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2.5-20 µM) or DMSO vehicle control for the specified duration (e.g., 3 hours).

-

Fixation: Aspirate the medium and wash cells with PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-TOM20) diluted in 3% BSA overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in 3% BSA for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS, with the final wash containing DAPI to stain nuclei. Mount the coverslips onto glass slides using mounting medium.

-

Imaging and Analysis: Acquire images using a confocal microscope. Cells are scored for Parkin translocation by observing the co-localization of the GFP-Parkin signal (green) with the mitochondrial marker signal (red). Quantify the percentage of cells exhibiting a punctate, mitochondrially-localized GFP pattern versus a diffuse cytosolic pattern.

Protocol 2: Analysis of Unfolded Mitochondrial Proteins

This protocol details the use of a model unfolded protein, ΔOTC (a truncated version of ornithine transcarbamoylase), to assess the effect of this compound on mitochondrial protein handling.

Materials:

-

Cells co-transfected with ΔOTC and Parkin expression vectors

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-OTC, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment: Culture cells expressing ΔOTC and Parkin. Treat with this compound or DMSO for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies against OTC and a loading control (e.g., Actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again and apply a chemiluminescence substrate.

-

Data Analysis: Capture the signal using a digital imaging system. Quantify the band intensity for ΔOTC and normalize it to the loading control. Compare the levels of ΔOTC in this compound-treated samples versus controls. A reduction in the ΔOTC signal indicates enhanced clearance of the unfolded protein.

Protocol 3: Drosophila Larval Locomotion Assay

This assay is used to evaluate the in vivo effect of this compound on motor function in a Drosophila model of PINK1 deficiency.[9][12]

Materials:

-

Drosophila larvae with muscle-specific knockdown of PINK1 (and control larvae)

-

Fly food medium containing this compound or DMSO

-

100-mm diameter dishes with a grid for tracking

-

CCD camera and recording software

-

Image analysis software (e.g., MATLAB with tracking scripts)

Procedure:

-

Drug Administration: Raise PINK1 knockdown and control larvae from an early instar stage on fly food mixed with a specified concentration of this compound or DMSO vehicle.

-

Assay Preparation: Collect third-instar larvae, wash them gently with water, and place them individually in the center of a 100-mm dish.

-

Recording: Allow larvae to acclimate for a short period (e.g., 1 minute). Record the movement of each larva for a set duration (e.g., 2 minutes) using an overhead CCD camera.

-

Data Analysis: Use image analysis software to track the path of each larva. Calculate the total distance traveled and the average velocity over the analysis period (e.g., the last minute of recording).[1] Compare the velocity of this compound-treated PINK1 knockdown larvae to DMSO-treated knockdown and control larvae.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for diseases associated with mitochondrial dysfunction. By enhancing the PINK1-Parkin signaling pathway, it promotes the clearance of damaged mitochondria and mitigates cellular stress. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate the effects of this compound and similar compounds on mitochondrial quality control. Further studies are warranted to elucidate the precise molecular target of this compound and to evaluate its efficacy and safety in mammalian models of Parkinson's disease and other mitochondriopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. biorxiv.org [biorxiv.org]

- 5. Hedgehog signaling can enhance glycolytic ATP production in the Drosophila wing disc | EMBO Reports [link.springer.com]

- 6. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative PINK1/Parkin activators lower the threshold for mitophagy by sensitizing cells to mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell-Based High-Throughput Screening Identified Two Compounds that Enhance PINK1-Parkin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Locomotor Assay in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Cell-Based High-Throughput Screening Identified Two Compounds that Enhance PINK1-Parkin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Locomotor Assay in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of T0467: A Technical Guide to Analyzing PINK1-Dependent Parkin Translocation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of T0467, a small molecule activator of the PINK1-Parkin signaling pathway. It details the quantitative effects of this compound on Parkin translocation to mitochondria, provides comprehensive experimental protocols for assessing this activity, and illustrates the underlying cellular mechanisms and workflows.

Introduction to this compound and the PINK1/Parkin Pathway

Mutations in the PINK1 and Parkin genes are linked to autosomal recessive early-onset Parkinson's disease. These two proteins are critical components of a mitochondrial quality control pathway. PINK1, a serine/threonine kinase, accumulates on the outer membrane of damaged mitochondria. This accumulation initiates the recruitment of the E3 ubiquitin ligase Parkin from the cytosol.[1][2][3] Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the dysfunctional organelle for degradation through a selective form of autophagy known as mitophagy.[3][4][5]

This compound is a small molecule that has been identified as an activator of Parkin mitochondrial translocation.[1] Notably, it induces this translocation in a PINK1-dependent manner, suggesting its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction by enhancing the clearance of damaged mitochondria.[1]

Quantitative Analysis of this compound-Induced Parkin Translocation

In vitro studies have quantified the effects of this compound on the translocation of Parkin to mitochondria in various cell models. The most commonly used system is HeLa cells stably expressing a fluorescently tagged Parkin protein (e.g., GFP-Parkin).

| Cell Line | This compound Concentration | Treatment Duration | Percentage of Cells with Parkin Translocation | Reference |

| HeLa/GFP-Parkin | > 12 µM | 3 hours | Significant translocation observed | [1] |

| HeLa/GFP-Parkin | 20 µM | 3 hours | Approximately 21% | [1] |

Experimental Protocol: In Vitro Parkin Translocation Assay

This section details the methodology for assessing this compound-induced Parkin translocation using immunofluorescence microscopy.

Materials and Reagents

-

Cell Line: HeLa cells stably expressing GFP-Parkin.

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: this compound is typically supplied as a solid and should be dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.02% Tween 20 (PBST).

-

Primary Antibody: Rabbit anti-TOM20 antibody (a mitochondrial outer membrane marker).

-

Secondary Antibody: Alexa Fluor conjugated anti-rabbit IgG (e.g., Alexa Fluor 594).

-

Mounting Medium: Mounting medium with DAPI for nuclear counterstaining.

-

Glass-bottom dishes or coverslips.

Cell Culture and Seeding

-

Culture HeLa/GFP-Parkin cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

This compound Treatment

-

Prepare working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 15, 20 µM). Include a DMSO-only vehicle control.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 3 hours) at 37°C and 5% CO2.

Immunofluorescence Staining

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with PBST.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBST.

-

Block the cells with 3% BSA in PBST for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (anti-TOM20) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI, or if using glass-bottom dishes, add a drop of mounting medium directly to the cells.

Microscopy and Image Analysis

-

Image the cells using a confocal or high-resolution fluorescence microscope.

-

Acquire images in the appropriate channels for DAPI (blue), GFP-Parkin (green), and the mitochondrial marker (e.g., red for Alexa Fluor 594).

-

For each condition, capture images from multiple random fields of view.

-

Quantify Parkin translocation by assessing the co-localization of the GFP-Parkin signal with the TOM20 signal. A cell is considered positive for Parkin translocation when the diffuse cytosolic GFP signal condenses into punctate structures that overlap with the mitochondrial network.

-

The percentage of cells exhibiting Parkin translocation can be calculated for each treatment condition.

Visualizing the Process: Diagrams

This compound-Induced PINK1/Parkin Signaling Pathway

Caption: this compound promotes Parkin translocation to damaged mitochondria in a PINK1-dependent manner.

Experimental Workflow for Parkin Translocation Assay

Caption: Workflow for assessing this compound-induced Parkin translocation via immunofluorescence.

References

- 1. PINK1-dependent recruitment of Parkin to mitochondria in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drosophila Parkin requires PINK1 for mitochondrial translocation and ubiquitinates Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Reports on Mesidine as a PINK1-Parkin Activator: A Technical Whitepaper

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry for an in-depth technical guide on "Mesidine" as a PINK1-Parkin activator. Following a comprehensive review of scientific literature and chemical databases, we must report that there are no initial findings, quantitative data, or experimental protocols linking the compound Mesidine to the activation of the PINK1-Parkin pathway.

Our extensive searches have identified "Mesidine" as a common name for the chemical compound 2,4,6-trimethylaniline[1][2][3][4][5]. This substance is primarily utilized as an intermediate in the manufacturing of dyes and pigments[1]. The available safety data indicates that it is considered toxic and a potential carcinogen[1].

Crucially, no peer-reviewed articles, patents, or preclinical data have been found to suggest that Mesidine has been investigated as a therapeutic agent for neurodegenerative diseases, nor are there any reports of its activity as a PINK1-Parkin activator. The current body of scientific knowledge on PINK1-Parkin activators focuses on other small molecules, and the development of such compounds is an active area of research for the treatment of Parkinson's disease[6][7][8][9][10].

Given the absence of any relevant data, we are unable to provide the requested quantitative analysis, experimental methodologies, or signaling pathway visualizations for Mesidine in the context of PINK1-Parkin activation.

We recommend verifying the name of the compound of interest. Should a different name be identified, we would be pleased to conduct a thorough analysis and provide a detailed technical guide as per the original request.

We remain committed to providing accurate and in-depth scientific information to support your research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. MESIDINE (2,4,6-TRIMETHYL ANILINE) [chemicalbook.com]

- 4. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethylaniline, 98% 88-05-1 India [ottokemi.com]

- 6. Development of Parkin Activators for the Treatment of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 7. Prospects for the Development of Pink1 and Parkin Activators for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of a PINK1 activator as a first-in-class, disease-modifying drug for Parkinson’s disease | Poster Board #1512 - American Chemical Society [acs.digitellinc.com]

- 10. PINK1 Activators for Treating Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

Methodological & Application

Application Notes and Protocols for T0467 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0467 is a small molecule compound that has been identified as a potent activator of the PINK1-Parkin signaling pathway. This pathway is crucial for maintaining mitochondrial quality control through the process of mitophagy, the selective degradation of damaged mitochondria. Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease. This compound has demonstrated the ability to enhance the translocation of Parkin to mitochondria, a key step in initiating mitophagy, in various in vitro and in vivo models, including Drosophila.[1] These findings suggest that this compound may hold therapeutic potential for diseases associated with mitochondrial dysfunction.

These application notes provide an overview of the mechanism of action of this compound, its effects on the PINK1-Parkin signaling pathway, and generalized protocols for its use in in vivo research settings.

Mechanism of Action

This compound activates the PINK1-Parkin signaling pathway in a PINK1-dependent manner.[2] Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.

This compound has been shown to stimulate the mitochondrial translocation of Parkin without inducing the accumulation of PINK1, suggesting it may act downstream of PINK1 stabilization or enhance the sensitivity of Parkin to PINK1 activity.[1] Once recruited, Parkin ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation through the lysosomal pathway. By activating this pathway, this compound helps to clear dysfunctional mitochondria, reduce the levels of unfolded mitochondrial proteins, and improve cellular health.[1]

Signaling Pathway

The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control. The following diagram illustrates the key steps in this pathway and the putative point of intervention for this compound.

PINK1-Parkin signaling pathway and the action of this compound.

In Vitro Data Summary

Quantitative data from in vitro studies provide a basis for dose selection in further experimentation.

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |

| HeLa/GFP-Parkin | 2.5 - 20 µM | 3 hours | Stimulated mitochondrial translocation of GFP-Parkin | [3] |

| HeLa/GFP-Parkin | 20 µM | 3 hours | ~21% of cells showed GFP-Parkin translocation to mitochondria | [3] |

| Drosophila | < 50 µM | Not Specified | No obvious toxicity | [1][3] |

In Vivo Administration

While specific dosage and administration protocols for this compound in vertebrate models are not yet extensively published, a general protocol can be formulated based on common practices for small molecule administration in preclinical research and the available formulation information.

Formulation

A suggested solvent formulation for in vivo use is as follows:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

The components should be added sequentially to ensure proper dissolution.[3] The final solution should be clear.

Experimental Protocol: General In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease

This protocol provides a general framework. The specific details, including the animal model, dosage, and endpoints, should be optimized for each study.

-

Animal Model: Utilize a relevant mouse model of Parkinson's disease, such as one induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or a genetic model (e.g., PINK1 or Parkin knockout mice).

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

-

Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Dosing Solution Preparation: Prepare the this compound dosing solution and the vehicle control solution using the formulation described above.

-

Administration:

-

Route: Intraperitoneal (IP) injection or oral gavage (PO) are common routes for small molecule administration. The choice of route may depend on the pharmacokinetic properties of the compound.

-

Dosage: Based on in vitro efficacy, a starting dose range of 1-10 mg/kg could be explored, with adjustments based on tolerability and efficacy in pilot studies.

-

Frequency: Dosing frequency can range from once daily to multiple times per week, depending on the half-life of the compound.

-

-

Monitoring:

-

Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

-

Conduct behavioral assessments relevant to the Parkinson's disease model, such as the rotarod test for motor coordination or the open field test for locomotor activity.

-

-

Endpoint Analysis:

-

Perform histological analysis (e.g., tyrosine hydroxylase staining in the substantia nigra to assess dopaminergic neuron survival).

-

Conduct biochemical assays to measure markers of mitochondrial function (e.g., ATP levels) or mitophagy (e.g., Western blot for Parkin, PINK1, and ubiquitinated proteins in mitochondrial fractions).

Experimental Workflow Diagram

General experimental workflow for an in vivo study with this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should develop and validate their own specific protocols in accordance with institutional guidelines and regulations for animal welfare. The dosage and administration of this compound for in vivo studies in vertebrate models have not been extensively characterized in publicly available literature; therefore, careful dose-finding and toxicology studies are recommended.

References

Preparation of T0467 Stock Solution for Research Applications

Introduction

T0467, chemically known as 2,4,6-Trimethylaniline, is a liquid aromatic amine utilized in various research applications.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducibility and reliability in experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.

Compound Information

Compound Name: 2,4,6-Trimethylaniline Synonyms: Aminomesitylene, 2-Amino-1,3,5-trimethylbenzene, Mesidine, Mesitylamine[1][2] Product No.: this compound[1][2] CAS RN: 88-05-1[1][2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2] |

| Physical State (20°C) | Liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Boiling Point | 230 °C | [1][2] |

| Flash Point | 96 °C | [1][2] |

| Specific Gravity (20/20) | 0.96 | [1][2] |

| Refractive Index | 1.55 | [1][2] |

| Solubility in Water | Insoluble | [1][2] |

| Recommended Solvent | DMSO | [3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound (liquid)

-

Anhydrous/molecular biology grade DMSO

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

Procedure

-

Pre-calculation: Before handling the compound, calculate the required volume of this compound and DMSO. To prepare a 10 mM stock solution, the following calculation can be used:

-

The density of this compound is approximately 0.96 g/mL.[1][2]

-

First, determine the volume of this compound needed for a specific volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 135.21 g/mol = 0.0013521 g

-

Volume (µL) = (Mass (g) / Density (g/mL)) x 1000 µL/mL

-

Volume (µL) = (0.0013521 g / 0.96 g/mL) x 1000 µL/mL ≈ 1.41 µL

-

-

-

Aliquot DMSO: In a sterile microcentrifuge tube, add the desired final volume of DMSO minus the volume of this compound to be added. For a 1 mL final volume, this would be approximately 998.59 µL.

-

Add this compound: Carefully measure 1.41 µL of this compound using a calibrated micropipette and add it to the DMSO in the microcentrifuge tube.

-

Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved.

-

Storage: Store the 10 mM this compound stock solution at a recommended temperature of <15°C in a cool, dark place.[1][2] For long-term storage, aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. The product is air-sensitive and should be stored under an inert gas.[1][2]

Safety Precautions

This compound is a hazardous chemical. It is fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[1][2] It is also suspected of causing genetic defects.[2] Always handle this compound within a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing and storing this compound stock solution.

References

Application of T0467 in High-Throughput Screening Assays for Modulators of Mitochondrial Quality Control

Introduction

Mitochondrial dysfunction is a central pathological feature in a growing number of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control, initiating the removal of damaged mitochondria through a process known as mitophagy. Small molecules that can modulate this pathway are of significant interest as potential therapeutic agents. T0467 is a small molecule compound that has been identified as an activator of the PINK1-Parkin signaling pathway.[1][2][3] This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of this crucial cellular process.

Mechanism of Action

This compound activates the mitochondrial translocation of Parkin, a key step in the initiation of mitophagy, in a PINK1-dependent manner.[2][4] Studies have shown that this compound can induce Parkin translocation to the mitochondria in various cell types, including HeLa cells, dopaminergic neurons, and myoblasts, without causing a significant reduction in the mitochondrial membrane potential.[1] This targeted activity makes this compound a valuable tool for studying the PINK1-Parkin pathway and for screening for other molecules with similar or enhanced activity.

Below is a diagram illustrating the simplified PINK1-Parkin signaling pathway and the proposed point of action for this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments involving this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Concentration Range (µM) | Effect | Reference |

| HeLa/GFP-Parkin | Parkin Translocation | 2.5 - 20 | Stimulates mitochondrial translocation of GFP-Parkin at >12 µM | [2] |

| HeLa/GFP-Parkin | Parkin Translocation | 20 | ~21% of cells show Parkin translocation after 3 hours | [2] |

| Dopaminergic Neurons | Parkin Translocation | Low doses | Activates Parkin mitochondrial translocation | [1] |

| Myoblasts | Parkin Translocation | Low doses | Activates Parkin mitochondrial translocation | [1] |

Table 2: In Vivo Activity of this compound in a Drosophila PINK1 Model

| Drosophila Model | Phenotype | This compound Treatment | Outcome | Reference |

| PINK1 RNAi | Locomotion defects | <50 µM | Mitigated locomotion defects | [1][5] |

| PINK1 RNAi | Reduced ATP production | <50 µM | Improved ATP production | [1][5] |

| PINK1 RNAi | Mitochondrial aggregation | <50 µM | Reduced mitochondrial aggregation in dopaminergic neurons | [1] |

| PINK1 RNAi | Altered mitochondrial Ca2+ response | <50 µM | Suppressed altered mitochondrial Ca2+ response | [1] |

Experimental Protocols

Protocol 1: High-Throughput Screening for Activators of Parkin Translocation

This protocol describes a cell-based HTS assay to identify compounds that, like this compound, induce the translocation of Parkin to mitochondria.

Workflow Diagram:

Materials:

-

HeLa cells stably expressing GFP-Parkin

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

384-well clear-bottom imaging plates

-

Compound library, including this compound (positive control) and DMSO (negative control)

-

MitoTracker Red CMXRos

-

Hoechst 33342

-

Phosphate-Buffered Saline (PBS)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HeLa/GFP-Parkin cells into 384-well plates at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Compound Addition: Using an automated liquid handler, add test compounds and controls to the wells. The final concentration of this compound as a positive control can be 20 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Incubate the plates for 3 hours at 37°C and 5% CO2.

-

Staining:

-

Add MitoTracker Red CMXRos to each well at a final concentration of 200 nM and incubate for 30 minutes.

-

Add Hoechst 33342 to each well at a final concentration of 1 µg/mL and incubate for 10 minutes.

-

Gently wash the cells twice with pre-warmed PBS.

-

-

Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP, MitoTracker Red, and Hoechst.

-

Image Analysis: Use image analysis software to segment cells and mitochondria. Quantify the intensity of GFP-Parkin signal that co-localizes with the mitochondrial stain.

-

Data Analysis: Normalize the data to the negative (DMSO) and positive (this compound) controls. Calculate the Z'-factor to assess the quality of the assay.

Protocol 2: Validation of Hits in a Neuronal Cell Line

This protocol is for validating the activity of hit compounds from the primary screen in a more disease-relevant cell model, such as dopaminergic neurons derived from induced pluripotent stem cells (iPSCs).

Procedure:

-

Culture iPSC-derived dopaminergic neurons on appropriate plates.

-

Treat the neurons with various concentrations of the hit compounds and this compound for 3 hours.

-

Fix and permeabilize the cells.

-

Perform immunocytochemistry using an antibody against Parkin and a mitochondrial marker (e.g., TOM20).

-

Image the cells using a confocal microscope.

-

Quantify the co-localization of Parkin and the mitochondrial marker to determine the extent of translocation.

Conclusion

This compound is a valuable pharmacological tool for studying the PINK1-Parkin signaling pathway and serves as an excellent positive control in high-throughput screening assays designed to identify novel activators of mitophagy. The protocols provided herein offer a robust framework for the use of this compound in such discovery efforts, which may ultimately lead to the development of new therapeutics for diseases associated with mitochondrial dysfunction.

References

T0467: Application Notes and Protocols for Studying Mitochondrial Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0467 is a small molecule activator of the PINK1-Parkin signaling pathway, a critical quality control mechanism for maintaining mitochondrial health.[1] This pathway facilitates the removal of damaged mitochondria through a process known as mitophagy. This compound promotes the translocation of the E3 ubiquitin ligase Parkin from the cytosol to depolarized mitochondria, a key initiating step in this process.[1][2] These application notes provide detailed protocols for utilizing this compound to study mitochondrial dynamics, specifically focusing on Parkin translocation, mitochondrial morphology, and cellular ATP production.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key parameters of mitochondrial dynamics.

Table 1: Dose-Response of this compound on Parkin Translocation in HeLa Cells

| This compound Concentration (µM) | Treatment Time (hours) | Percentage of Cells with Parkin Translocation (%) |

| 0 (DMSO control) | 3 | < 1 |

| 2.5 | 3 | Not significant |

| 12 | 3 | Significant increase |

| 20 | 3 | 21 |

Data synthesized from Shiba-Fukushima et al., 2020.[2]

Table 2: Effect of this compound on Mitochondrial Function in a Drosophila Model of PINK1 Inactivation

| Treatment | Locomotion (Velocity, mm/sec) | Mitochondrial Morphology in Muscle | ATP Production (% of Control) |

| DMSO Control (LacZ RNAi) | ~0.8 | Aligned alongside myofibrils | 100 |

| PINK1 RNAi + DMSO | ~0.4 | Aggregated and irregularly aligned | ~50 |

| PINK1 RNAi + this compound (µM) | Improved | Rescue of aggregated phenotype | Improved |

Qualitative and quantitative data synthesized from Shiba-Fukushima et al., 2020 and related sources.[3]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the PINK1-Parkin signaling pathway.

Caption: this compound enhances the recruitment of Parkin to damaged mitochondria.

Experimental Protocols

Protocol 1: Analysis of Parkin Translocation by Immunofluorescence

This protocol details the steps for visualizing the this compound-induced translocation of Parkin to mitochondria in cultured cells.

Materials:

-

HeLa cells stably expressing GFP-Parkin (or other suitable cell line)

-

Glass-bottom culture dishes or coverslips

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

MitoTracker Red CMXRos (or other mitochondrial stain)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against a mitochondrial marker (e.g., anti-TOM20) if not using a mitochondrial stain

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa-GFP-Parkin cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

This compound Treatment:

-

Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 2.5 µM to 20 µM.

-

Include a vehicle control with an equivalent concentration of DMSO.

-

Replace the culture medium with the this compound-containing or control medium.

-

Incubate the cells for 3 hours at 37°C in a CO2 incubator.

-

-

Mitochondrial Staining (if not using anti-TOM20):

-

Thirty minutes before the end of the this compound incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM.

-

Continue the incubation for the remaining 30 minutes.

-

-

Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

-

-

Immunostaining (if using anti-TOM20):

-

Incubate with anti-TOM20 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining:

-

Incubate with DAPI solution for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope. GFP-Parkin will appear green, mitochondria red (with MitoTracker or secondary antibody), and nuclei blue.

-

Quantify the percentage of cells showing co-localization of GFP-Parkin puncta with mitochondria.

-

Caption: Workflow for assessing Parkin translocation via immunofluorescence.

Protocol 2: Measurement of Cellular ATP Levels

This protocol provides a method to assess the impact of this compound on cellular energy production.

Materials:

-

Cultured cells of interest

-

96-well white, clear-bottom plates

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Complete culture medium

-

Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Include a vehicle control (DMSO).

-

Remove the old medium and add the treatment or control medium to the respective wells.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

ATP Measurement:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Lyse the cells by mixing on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Reading:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated cells to the vehicle control to determine the relative change in ATP production.

-

Caption: Workflow for measuring cellular ATP levels after this compound treatment.

References

Application Notes and Protocols for Lentiviral Delivery of Parkin with T0467 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of familial and sporadic PD is mitochondrial dysfunction. The PINK1/Parkin pathway plays a crucial role in mitochondrial quality control by identifying and clearing damaged mitochondria through a process called mitophagy. Loss-of-function mutations in the PARK2 gene, which encodes for the E3 ubiquitin ligase Parkin, are a major cause of autosomal recessive juvenile parkinsonism.

Therapeutic strategies aimed at augmenting Parkin function hold significant promise for PD and other diseases associated with mitochondrial dysfunction. Two such strategies are the gene therapy-based overexpression of Parkin using lentiviral vectors and the pharmacological activation of the PINK1/Parkin pathway. T0467 is a small molecule that has been identified as an activator of Parkin mitochondrial translocation in a PINK1-dependent manner.[1][2]

This document provides detailed application notes and experimental protocols for investigating the individual and combined effects of lentiviral-mediated Parkin overexpression and treatment with the Parkin activator, this compound.

Signaling Pathway

The PINK1/Parkin pathway is a primary mechanism for the removal of damaged mitochondria. Under normal conditions, the kinase PINK1 is imported into healthy mitochondria and subsequently degraded. However, upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates a signaling cascade that recruits Parkin from the cytosol to the mitochondria. Once recruited, Parkin ubiquitinates various OMM proteins, tagging the damaged mitochondrion for degradation by the autophagy machinery (mitophagy). This compound is a compound that has been shown to activate the mitochondrial translocation of Parkin, thus promoting this crucial quality control process.[1][3][4][5]

Caption: The PINK1/Parkin signaling pathway for mitochondrial quality control.

Data Presentation

The following tables summarize quantitative data from separate studies investigating the effects of lentiviral Parkin overexpression and this compound treatment on relevant cellular and organismal models. It is important to note that a direct, head-to-head comparison in the same experimental system has not been reported in the reviewed literature. Therefore, these tables are intended to provide an overview of the potential efficacy of each approach.

Table 1: Effects of Lentiviral Parkin Overexpression on Neuroprotection and Mitochondrial Function

| Parameter | Model System | Treatment | Outcome | Reference |

| Dopaminergic Neuron Survival | Rat model of Parkinson's disease (α-synuclein overexpression) | Lentiviral-Parkin | Significant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra. | [3][6][7] |

| Nerve Terminal Preservation | Rat model of Parkinson's disease (α-synuclein overexpression) | Lentiviral-Parkin | Sparing of tyrosine hydroxylase-positive nerve terminals in the striatum. | [3][6][7] |

| Cell Viability under Oxidative Stress | SH-SY5Y neuroblastoma cells | Stable Parkin overexpression | Increased resistance to nitric oxide-induced apoptotic cell death. | [4] |

| Mitochondrial DNA Integrity | Human cybrid cells with deleterious mtDNA mutations | Parkin overexpression | Enrichment of wild-type mtDNA and restoration of cytochrome c oxidase activity. | [8] |

Table 2: Effects of this compound Treatment on Parkin Translocation and Mitochondrial Health

| Parameter | Model System | Treatment | Concentration | Outcome | Reference |

| Parkin Mitochondrial Translocation | HeLa cells stably expressing GFP-Parkin | This compound for 3 hours | > 12 µM | Stimulation of GFP-Parkin translocation to mitochondria. | [1] |

| Parkin Mitochondrial Translocation | Human iPSC-derived dopaminergic neurons | This compound for 8 hours | 2.5 µM | Stimulation of GFP-Parkin translocation to mitochondria. | [1] |

| Locomotion | Drosophila model of PINK1 inactivation | This compound | Not specified | Mitigation of larval locomotion defects. | [1] |

| ATP Production | Drosophila model of PINK1 inactivation | This compound | Not specified | Improvement in reduced ATP production. | [1] |

| Mitochondrial Ca2+ Response | Drosophila model of PINK1 inactivation | This compound | Not specified | Improvement in mitochondrial Ca2+ response. | [1] |

Experimental Protocols

The following protocols provide a framework for investigating the synergistic, additive, or individual effects of lentiviral Parkin delivery and this compound treatment.

Protocol 1: Lentiviral Production of Parkin

This protocol is adapted from standard third-generation lentiviral production methods.[9][10][11]

Materials:

-

HEK293T cells

-

Lentiviral transfer plasmid encoding human Parkin (e.g., pLenti-C-mGFP-P2A-Puro-Parkin)

-

Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000, PEI)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm syringe filter

Procedure:

-

Day 0: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Day 1: Transfect the cells with the Parkin transfer plasmid and the packaging and envelope plasmids using your chosen transfection reagent according to the manufacturer's instructions.

-

Day 2: After 12-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

-

Day 3 & 4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.

Protocol 2: Lentiviral Transduction and this compound Treatment

This protocol describes the transduction of a neuronal cell line (e.g., SH-SY5Y) and subsequent treatment with this compound.